molecular formula C9H17NO5 B1256720 hyacinthacine C5

hyacinthacine C5

Cat. No. B1256720
M. Wt: 219.23 g/mol
InChI Key: TXKSAMJHOAHOGY-FDQLZJOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hyacinthacine C5 is a natural product found in Ledebouria socialis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereodivergent Syntheses : A study by Pecchioli et al. (2017) focused on the stereodivergent syntheses of hyacinthacine B4 and C5 epimers, highlighting the compound's complex structural nature characterized by multiple stereogenic centers (Pecchioli et al., 2017).

  • Total Synthesis and Structural Correction : Carroll et al. (2018) achieved the total synthesis of natural hyacinthacine C5, correcting its initially proposed structure, and synthesized additional C-type compounds, which were assessed for glycosidase inhibitory potency (Carroll et al., 2018).

  • Proposed Structure Synthesis : The synthesis of the proposed structure of hyacinthacine C5 by Tamayo et al. (2011) involved creating pentahydroxylated pyrrolizidines, contributing to understanding the compound's molecular configuration (Tamayo et al., 2011).

Biological Activity and Applications

  • Glycosidase Inhibition : Hyacinthacine C5 exhibits notable α-glycosidase inhibitory activity, suggesting its potential in treating type II diabetes. Carroll and Pyne (2019) reviewed the glycosidase inhibitory ranges and therapeutic value of hyacinthacine C-type alkaloids, including C5, in diabetes treatment (Carroll & Pyne, 2019).

  • Synthesis and Glycosidase Inhibition Studies : Studies by Martella et al. (2013) focused on synthesizing related compounds and evaluating their glycosidase inhibitory activities, indicating their potential as leads for antidiabetic drugs (Martella et al., 2013).

  • Isolation from Natural Sources : Research by Kato et al. (2007) involved isolating hyacinthacine C5 from Scilla socialis, studying its inhibitory effect on mammalian α-glucosidase, and establishing its role as a moderate glycosidase inhibitor (Kato et al., 2007).

properties

Product Name

hyacinthacine C5

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(1R,2R,3R,5S,6S,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol

InChI

InChI=1S/C9H17NO5/c1-3-6(12)8(14)5-9(15)7(13)4(2-11)10(3)5/h3-9,11-15H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9+/m0/s1

InChI Key

TXKSAMJHOAHOGY-FDQLZJOISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O)O

Canonical SMILES

CC1C(C(C2N1C(C(C2O)O)CO)O)O

synonyms

hyacinthacine C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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